A Technical Guide to Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate: Synthesis, Characterization, and Properties
A Technical Guide to Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate: Synthesis, Characterization, and Properties
Abstract: The benzofuran scaffold is a privileged heterocyclic system central to numerous natural products and pharmacologically active compounds.[1][2] Derivatives featuring a 2-aryl substitution, in particular, have garnered significant attention for their therapeutic potential, exhibiting activities ranging from anti-cancer to neuroprotective effects.[3][4] This guide provides an in-depth technical overview of a specific congener, methyl 2-(4-bromophenyl)benzofuran-3-carboxylate. We detail its core chemical structure, propose an efficient synthesis strategy grounded in established organometallic methodologies, and present a comprehensive, predictive analysis of its spectroscopic and physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular scaffold.
Introduction to the 2-Arylbenzofuran Scaffold
Benzofuran derivatives are a cornerstone of medicinal chemistry, with their rigid, planar structure providing an ideal framework for interacting with biological targets. The therapeutic applications of compounds containing this moiety are vast, including roles as anti-inflammatory, antimicrobial, antiviral, and potent antitumor agents.[1][2][4]
The addition of an aryl group at the 2-position of the benzofuran ring often enhances biological efficacy. Such compounds have been identified as promising candidates for treating complex multifactorial diseases. Notably, recent research has highlighted 2-arylbenzofurans as potential dual inhibitors of cholinesterase (ChE) and β-secretase (BACE1), key enzymes implicated in the pathology of Alzheimer's disease.[3][5][6] The inherent bioactivity of this class underscores the importance of developing robust synthetic routes and comprehensive characterization data for novel derivatives like methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.
Chemical Structure and Core Properties
The title compound is a multi-functionalized heterocycle. Its structure is defined by a central benzofuran core, substituted at the C2 position with a 4-bromophenyl ring and at the C3 position with a methyl carboxylate group. The bromine atom provides a useful synthetic handle for further cross-coupling reactions, while the ester group can be hydrolyzed or converted to an amide to modulate solubility and hydrogen bonding capacity.
Caption: Chemical structure of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.
Table 1: Core Compound Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-(4-bromophenyl)-1-benzofuran-3-carboxylate | PubChem |
| Molecular Formula | C₁₆H₁₁BrO₃ | Computed |
| Molecular Weight | 331.16 g/mol | Computed |
| Monoisotopic Mass | 329.98915 Da | Computed |
| Predicted XLogP3 | 4.6 | PubChem |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
Synthesis Methodology
While numerous methods exist for constructing the benzofuran ring system, a highly efficient and practical approach for 3-alkoxycarbonyl derivatives involves a copper-catalyzed intramolecular C-O bond formation.[7][8] This strategy offers excellent yields and utilizes readily accessible starting materials.
Retrosynthetic Analysis & Proposed Workflow
The target molecule can be disconnected at the aryl ether bond, revealing a β-keto ester precursor. This intermediate, methyl 2-(2-bromophenyl)-3-(4-bromophenyl)-3-oxopropanoate, can be synthesized via a Claisen condensation between methyl 2-(2-bromophenyl)acetate and methyl 4-bromobenzoate. The subsequent intramolecular Ullmann-type coupling reaction, catalyzed by copper(I), efficiently closes the furan ring.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of related methyl benzofuran-3-carboxylates.[7]
Step 1: Synthesis of Methyl 2-(2-bromophenyl)-3-(4-bromophenyl)-3-oxopropanoate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane.
-
Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.
-
Add a solution of methyl 2-(2-bromophenyl)acetate (1.0 eq.) and methyl 4-bromobenzoate (1.1 eq.) in anhydrous THF dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography to yield the β-keto ester intermediate.
Step 2: Synthesis of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate
-
To a stirred solution of the β-keto ester intermediate (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.) and copper(I) iodide (CuI, 0.1 eq.).
-
Heat the reaction mixture to 100-120 °C for 2-4 hours, monitoring progress by TLC.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the title compound.
Structural Elucidation and Spectroscopic Profile
The following data are predictive, based on the analysis of structurally similar compounds reported in the literature. Experimental verification is required for confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the three main parts of the molecule. The aromatic region will be complex, showing signals for the four protons on the benzofuran core and the four protons of the AA'BB' system from the 4-bromophenyl ring. A characteristic singlet for the methyl ester protons will appear upfield.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |
|---|---|---|---|---|
| ~ 7.85 - 7.75 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' (Bromophenyl) | Typical downfield shift for protons ortho to the electron-withdrawing benzofuran.[9][10] |
| ~ 7.65 - 7.55 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' (Bromophenyl) | Protons ortho to the bromine atom.[9][10] |
| ~ 7.60 - 7.50 | m | 2H | H-4, H-7 (Benzofuran) | Aromatic protons on the benzene portion of the benzofuran system.[9] |
| ~ 7.40 - 7.25 | m | 2H | H-5, H-6 (Benzofuran) | Aromatic protons on the benzene portion of the benzofuran system.[9] |
| ~ 3.95 | s | 3H | -OCH₃ (Ester) | Characteristic singlet for a methyl ester.[11] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by a downfield signal for the ester carbonyl carbon and numerous signals in the aromatic region (110-160 ppm). The carbon bearing the bromine will be identifiable, as will the quaternary carbons of the benzofuran ring system.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale / Comparison |
|---|---|---|
| ~ 164.0 | C=O (Ester) | Typical chemical shift for an ester carbonyl.[12] |
| ~ 155.0 | C-7a (Benzofuran) | Quaternary carbon adjacent to the furan oxygen.[9] |
| ~ 150.0 | C-2 (Benzofuran) | Quaternary carbon bearing the aryl group.[9] |
| ~ 132.0 | C-2', C-6' (Bromophenyl) | Aromatic CH carbons adjacent to the benzofuran.[13] |
| ~ 130.0 | C-3', C-5' (Bromophenyl) | Aromatic CH carbons adjacent to the bromine.[13] |
| ~ 129.5 | C-1' (Bromophenyl) | Quaternary carbon attached to the benzofuran. |
| ~ 129.0 - 120.0 | C-4, C-5, C-6, C-7 (Benzofuran) | Aromatic CH carbons of the benzofuran core.[9] |
| ~ 124.0 | C-Br (Bromophenyl) | Carbon attached to bromine.[13] |
| ~ 122.0 | C-3a (Benzofuran) | Quaternary carbon at the ring junction. |
| ~ 115.0 | C-3 (Benzofuran) | Quaternary carbon bearing the ester group. |
| ~ 52.0 | -OCH₃ (Ester) | Methyl carbon of the ester.[11] |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. A strong absorption band for the ester carbonyl stretch is expected, along with characteristic bands for aromatic C=C and C-O stretching.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale / Comparison |
|---|---|---|---|
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch | Common for aromatic compounds. |
| ~ 1725 - 1710 | Strong | C=O Stretch (Ester) | Conjugated ester carbonyl.[10] |
| ~ 1600, 1480, 1450 | Medium-Strong | Aromatic C=C Stretch | Characteristic of the benzofuran and bromophenyl rings.[9][14] |
| ~ 1250 - 1200 | Strong | C-O Stretch (Ester) | Asymmetric stretch of the ester C-O bond.[10] |
| ~ 1100 - 1050 | Medium | C-O-C Stretch (Furan) | Aryl-alkyl ether stretch.[14] |
| ~ 1010 | Medium | C-Br Stretch | Characteristic absorption for an aryl bromide. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and elemental composition. A crucial diagnostic feature will be the isotopic signature of bromine, which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Ion | Notes |
|---|---|---|
| 330 / 332 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.[15] |
| 299 / 301 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 271 / 273 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 192 | [M - Br - COOCH₃]⁺ | Loss of bromine and the ester group. |
| 155 | [C₆H₄Br]⁺ | Fragment corresponding to the bromophenyl cation. |
Physicochemical Properties
While experimental data is not widely published, the following properties can be predicted based on the compound's structure and comparison with similar molecules.
Table 6: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
|---|---|---|
| Appearance | White to off-white crystalline solid | Typical for small, aromatic organic molecules of this molecular weight.[16] |
| Melting Point | Not reported | Expected to be a sharp melting point, characteristic of a pure crystalline solid. Requires experimental determination. |
| Solubility | Soluble in common organic solvents (DMSO, CH₂Cl₂, CHCl₃, Ethyl Acetate); Insoluble in water. | The large, nonpolar aromatic structure dictates its solubility profile. |
Potential Applications and Future Directions
Given the established biological importance of the 2-arylbenzofuran scaffold, methyl 2-(4-bromophenyl)benzofuran-3-carboxylate represents a valuable platform for drug discovery.[3][4][6]
-
Medicinal Chemistry: This compound can serve as a key intermediate or a final candidate in screening campaigns. The bromine atom is a prime site for modification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR). The ester can be converted to a library of amides or other functional groups to optimize pharmacokinetic properties.
-
Therapeutic Targets: Based on its structural class, this molecule warrants investigation for its potential as an anti-cancer agent, an inhibitor of enzymes related to Alzheimer's disease (AChE, BACE1), or as an antimicrobial agent.[1][3][5]
-
Future Work: The immediate next steps include the execution of the proposed synthesis, full experimental characterization to confirm the predicted data, and submission to a broad panel of biological assays to uncover its therapeutic potential.
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